molecular formula C28H59N B14633235 n-Butyl-n-dodecyldodecan-1-amine CAS No. 52770-72-6

n-Butyl-n-dodecyldodecan-1-amine

Cat. No.: B14633235
CAS No.: 52770-72-6
M. Wt: 409.8 g/mol
InChI Key: AAYBEEVEVAWXAI-UHFFFAOYSA-N
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Description

n-Butyl-n-dodecyldodecan-1-amine is an organic compound with the molecular formula C28H59N. It is a tertiary amine, characterized by a long carbon chain, which makes it a hydrophobic molecule. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-n-dodecyldodecan-1-amine typically involves the alkylation of dodecylamine with butyl bromide under basic conditions. The reaction can be represented as follows:

C12H25NH2 + C4H9Br → C12H25N(C4H9)H + HBr\text{C12H25NH2 + C4H9Br → C12H25N(C4H9)H + HBr} C12H25NH2 + C4H9Br → C12H25N(C4H9)H + HBr

In this reaction, dodecylamine (C12H25NH2) reacts with butyl bromide (C4H9Br) in the presence of a base such as sodium hydroxide (NaOH) to form this compound and hydrogen bromide (HBr) as a byproduct.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

n-Butyl-n-dodecyldodecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

n-Butyl-n-dodecyldodecan-1-amine has several applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of membrane proteins due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of lubricants, detergents, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of n-Butyl-n-dodecyldodecan-1-amine involves its interaction with lipid membranes due to its hydrophobic nature. It can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery and membrane protein studies.

Comparison with Similar Compounds

Similar Compounds

    n-Butylamine: A primary amine with a shorter carbon chain.

    n-Dodecylamine: A primary amine with a similar long carbon chain but lacks the butyl group.

    n-Butyl-n-octyloctan-1-amine: A tertiary amine with a shorter carbon chain compared to n-Butyl-n-dodecyldodecan-1-amine.

Uniqueness

This compound is unique due to its long carbon chain and tertiary amine structure, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.

Properties

CAS No.

52770-72-6

Molecular Formula

C28H59N

Molecular Weight

409.8 g/mol

IUPAC Name

N-butyl-N-dodecyldodecan-1-amine

InChI

InChI=1S/C28H59N/c1-4-7-10-12-14-16-18-20-22-24-27-29(26-9-6-3)28-25-23-21-19-17-15-13-11-8-5-2/h4-28H2,1-3H3

InChI Key

AAYBEEVEVAWXAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCC)CCCCCCCCCCCC

Origin of Product

United States

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